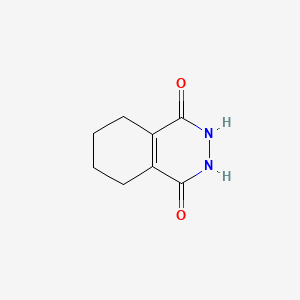

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione

概要

説明

Molecular Structure Analysis

The molecular structure of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The InChI code for this compound is 1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 166.18 g/mol . The compound should be stored in a refrigerator .科学的研究の応用

Antimicrobial Properties

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione derivatives have shown promising antimicrobial properties. For instance, new derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione, a compound closely related to this compound, demonstrated significant antimicrobial activity against various bacterial and fungal strains (Ewies et al., 2021).

Anticonvulsant Activities

Several 2,3-dihydrophthalazine-1,4-dione derivatives have been studied for their potential anticonvulsant effects. A study showed that these derivatives, particularly those with triazole and other heterocyclic substituents, exhibited significant anticonvulsant activities, suggesting their potential use in treating seizure disorders (Liu et al., 2017).

Application in Liquid Crystals

The compound is also relevant in the field of materials science, particularly in the creation of supramolecular liquid crystals. Research has shown that certain derivatives can self-assemble into trimeric disks, which then organize into a thermotropic, columnar, discotic phase, demonstrating potential use in advanced material applications (Suárez et al., 1998).

Anti-Neoplastic Activity

There's evidence suggesting the potential of 2,3-dihydrophthalazine-1,4-dione derivatives in cancer treatment. These compounds showed potent cytotoxicity against various cancer cell lines, including leukemia and colon adenocarcinoma, indicating their potential as anti-neoplastic agents (Hall et al., 1992).

Electrochemical Activities

The electrochemical properties of 2,3-dihydrophthalazine-1,4-dione derivatives have also been investigated. Basic salts of these compounds demonstrated the ability to induce physiological changes in intracellular pH, hinting at potential applications in bioelectrochemistry (Полосин et al., 2008).

Anti-Inflammatory Properties

Research indicates that 2,3-dihydrophthalazine-1,4-diones possess potent anti-inflammatory properties. These compounds were found effective in blocking both local and central pain, and in modulating the release and activity of cytokines involved in inflammation (Butner et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

作用機序

Target of Action

The primary target of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is the AMPA receptors , which mediate the majority of excitatory neurotransmission . These receptors have emerged as a promising new target for epilepsy therapy .

Mode of Action

This compound acts as a non-competitive antagonist of AMPA receptors . This means it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains .

Biochemical Pathways

The compound’s action on AMPA receptors inhibits excitatory neurotransmission, which plays a key role in epileptogenesis and seizure spread . This inhibition can have broad-spectrum anticonvulsant activity .

Result of Action

The molecular and cellular effects of this compound’s action include significant antioxidant, analgesic, and anti-rheumatic effects . The compound and its copper and zinc complexes have shown higher anti-inflammatory activity than the free ligand .

Action Environment

It’s worth noting that the compound is white to off-white solid and should be stored in a refrigerator . These factors could potentially influence its stability and efficacy.

特性

IUPAC Name |

2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOSUJMDLDGCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310669 | |

| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67279-23-6 | |

| Record name | 67279-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

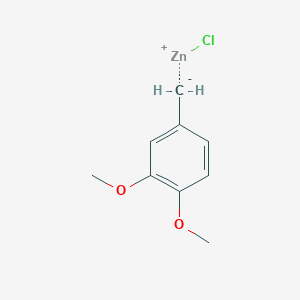

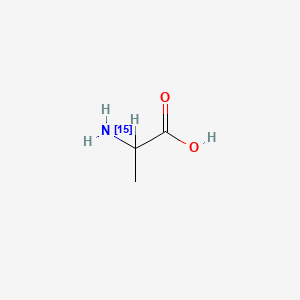

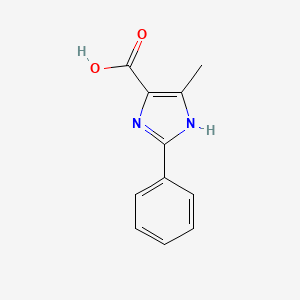

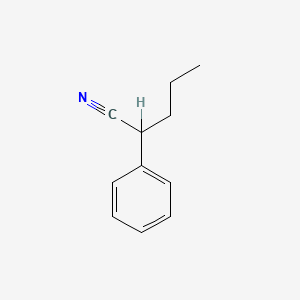

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

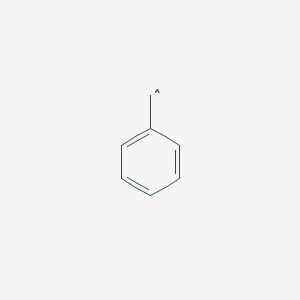

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)